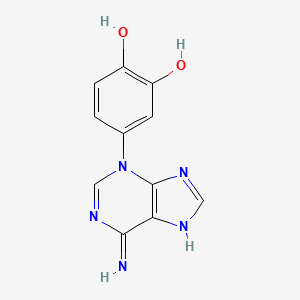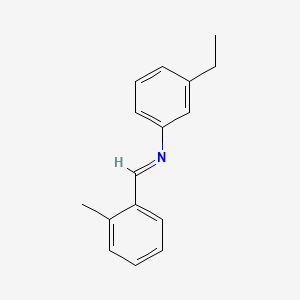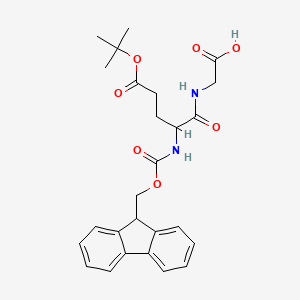![molecular formula C12H7BrClN3 B13831436 2-(4-bromophenyl)-6-chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B13831436.png)
2-(4-bromophenyl)-6-chloro-1H-imidazo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)-6-chloro-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that features both bromine and chlorine substituents on an imidazo[4,5-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-6-chloro-1H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromoaniline with 2,3-dichloropyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-6-chloro-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially leading to the formation of new derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group in the presence of a palladium catalyst and a boronic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate or cesium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted aryl derivatives, while nucleophilic substitution can introduce different functional groups at the bromine or chlorine positions .
Scientific Research Applications
2-(4-bromophenyl)-6-chloro-1H-imidazo[4,5-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential antimicrobial, antiviral, and anticancer activities
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Chemical Biology: The compound serves as a probe to study biological pathways and molecular mechanisms in cells.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-6-chloro-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromophenyl)pyridine: A simpler analog lacking the imidazo[4,5-b] ring, used in similar applications but with different activity profiles.
6-chloro-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine: A derivative with a methyl group instead of bromine, showing variations in biological activity.
2-(4-bromophenyl)-1H-imidazo[4,5-b]thiazole: A related compound with a thiazole ring, used in antimicrobial research.
Uniqueness
2-(4-bromophenyl)-6-chloro-1H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This combination can lead to distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. The imidazo[4,5-b]pyridine core also provides a versatile scaffold for further modifications, enhancing its potential in drug discovery and material science .
Properties
Molecular Formula |
C12H7BrClN3 |
|---|---|
Molecular Weight |
308.56 g/mol |
IUPAC Name |
2-(4-bromophenyl)-6-chloro-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C12H7BrClN3/c13-8-3-1-7(2-4-8)11-16-10-5-9(14)6-15-12(10)17-11/h1-6H,(H,15,16,17) |
InChI Key |
XPAXUFVDAHRGSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=N3)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[6-(Hydroxymethyl)-1,4-dioxan-2-yl]ethanone](/img/structure/B13831432.png)




![methyl (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-1-(2-methyl-3-phenylphenyl)cyclopropane-1-carboxylate](/img/structure/B13831457.png)

